molecular formula C13H11BrN2S B11793623 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile

2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile

Cat. No.: B11793623
M. Wt: 307.21 g/mol
InChI Key: FOTCOPYIPBECAC-UHFFFAOYSA-N
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Description

2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile: is a chemical compound with the molecular formula C13H10BrN2S . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and sulfur atoms in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 6-bromo-2,8-dimethylquinoline.

    Thioether Formation: The 6-bromo-2,8-dimethylquinoline is reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage.

    Acetonitrile Introduction: The resulting thioether is then reacted with a suitable nitrile source, such as acetonitrile, under acidic or basic conditions to introduce the acetonitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Bromoquinolin-4-yl)thio)acetonitrile
  • 2-((6-Chloro-2,8-dimethylquinolin-4-yl)thio)acetonitrile
  • 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile

Uniqueness

2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile is unique due to the presence of both bromine and sulfur atoms in its structure, which can impart distinct chemical reactivity and biological activity compared to its analogs. The dimethyl substitution on the quinoline ring also contributes to its unique properties, potentially affecting its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C13H11BrN2S

Molecular Weight

307.21 g/mol

IUPAC Name

2-(6-bromo-2,8-dimethylquinolin-4-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H11BrN2S/c1-8-5-10(14)7-11-12(17-4-3-15)6-9(2)16-13(8)11/h5-7H,4H2,1-2H3

InChI Key

FOTCOPYIPBECAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C=C(N=C12)C)SCC#N)Br

Origin of Product

United States

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